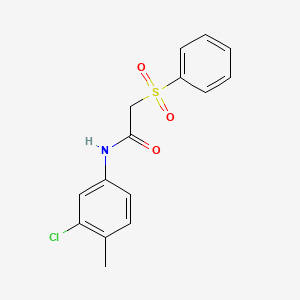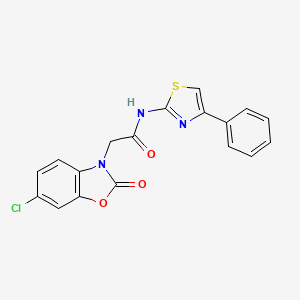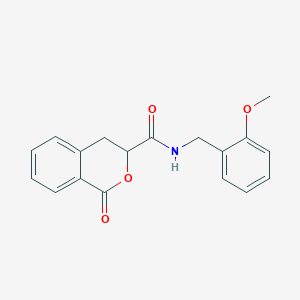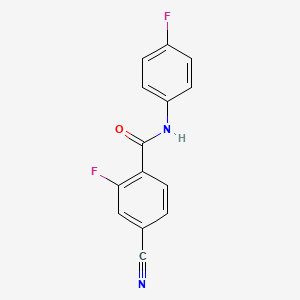![molecular formula C16H25NO4S B4236036 4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE](/img/structure/B4236036.png)
4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE
描述
4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a sulfonyl group attached to a morpholine ring, with additional substituents including a sec-butyl group and an ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE typically involves a multi-step process. One common synthetic route starts with the sulfonation of 3-sec-butyl-4-ethoxyphenyl, followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as recrystallization or chromatography, is common to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or morpholine nitrogen.
科学研究应用
4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 4-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]morpholine
- 4-[(3-sec-butyl-4-ethoxyphenyl)sulfonyl]piperidine
Uniqueness
4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE is unique due to the specific combination of substituents on the sulfonyl and morpholine moieties. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(3-butan-2-yl-4-ethoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-4-13(3)15-12-14(6-7-16(15)21-5-2)22(18,19)17-8-10-20-11-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUJRYIEHYNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4235955.png)
![1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4235960.png)

![N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4235978.png)
![2-bromo-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B4235979.png)
![[2-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetonitrile](/img/structure/B4235983.png)


![1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4236017.png)

![2-ethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4236033.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4236039.png)
![5-{4-[(allylamino)methyl]-2-methoxyphenoxy}-4-chloro-2-phenyl-3(2H)-pyridazinone hydrochloride](/img/structure/B4236045.png)
![ethyl N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B4236059.png)
